molecular formula C12H10N2O2 B13957709 3-(4-Ethoxyphenyl)isoxazole-5-carbonitrile

3-(4-Ethoxyphenyl)isoxazole-5-carbonitrile

Cat. No.: B13957709
M. Wt: 214.22 g/mol
InChI Key: DETPOFCJFACYPW-UHFFFAOYSA-N
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Description

5-Isoxazolecarbonitrile, 3-(4-ethoxyphenyl)- is a chemical compound with the molecular formula C11H10N2O2. It is a member of the isoxazole family, which is known for its diverse biological activities and applications in medicinal chemistry .

Preparation Methods

The synthesis of 5-Isoxazolecarbonitrile, 3-(4-ethoxyphenyl)- can be achieved through various synthetic routes. One common method involves the cyclization of appropriate nitrile precursors under specific reaction conditions. Industrial production methods often employ metal-free synthetic routes to minimize costs and environmental impact .

Chemical Reactions Analysis

5-Isoxazolecarbonitrile, 3-(4-ethoxyphenyl)- undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

    Substitution: It can undergo nucleophilic substitution reactions, often facilitated by catalysts.

Common reagents and conditions used in these reactions include Cu(I) or Ru(II) catalysts for cycloaddition reactions . Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

5-Isoxazolecarbonitrile, 3-(4-ethoxyphenyl)- has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 5-Isoxazolecarbonitrile, 3-(4-ethoxyphenyl)- involves its interaction with specific molecular targets and pathways. It can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context .

Comparison with Similar Compounds

5-Isoxazolecarbonitrile, 3-(4-ethoxyphenyl)- can be compared with other similar compounds in the isoxazole family. Some similar compounds include:

  • 5-Isoxazolecarbonitrile, 3-(4-methoxyphenyl)-
  • 5-Isoxazolecarbonitrile, 3-(4-chlorophenyl)-
  • 5-Isoxazolecarbonitrile, 3-(4-fluorophenyl)-

These compounds share similar chemical structures but differ in their substituents, leading to variations in their chemical and biological properties.

Properties

Molecular Formula

C12H10N2O2

Molecular Weight

214.22 g/mol

IUPAC Name

3-(4-ethoxyphenyl)-1,2-oxazole-5-carbonitrile

InChI

InChI=1S/C12H10N2O2/c1-2-15-10-5-3-9(4-6-10)12-7-11(8-13)16-14-12/h3-7H,2H2,1H3

InChI Key

DETPOFCJFACYPW-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NOC(=C2)C#N

Origin of Product

United States

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